molecular formula C6H4BrNO B1267483 1-Bromo-4-nitrosobenzene CAS No. 3623-23-2

1-Bromo-4-nitrosobenzene

Cat. No. B1267483
CAS RN: 3623-23-2
M. Wt: 186.01 g/mol
InChI Key: KEBOFPCXLHRSEG-UHFFFAOYSA-N
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Description

Synthesis Analysis
The synthesis of derivatives related to 1-bromo-4-nitrosobenzene involves various chemical reactions, highlighting the compound's significance in organic synthesis and chemical studies. One approach is the preparation of 1-(2-Bromoethoxy)-4-nitrobenzene from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction, showcasing the versatility of 1-bromo-4-nitrosobenzene derivatives in synthesizing more complex molecules (Zhai Guang-xin, 2006).

Molecular Structure Analysis
The molecular structure and interactions of 1-bromo-4-nitrosobenzene and its derivatives are crucial for understanding their chemical behavior. For example, studies on the hydrogen bonding in 4-nitrobenzene-1,2-diamine reveal intricate details about the molecule's structure, which can be extrapolated to understand similar compounds (D. Geiger & D. Parsons, 2014).

Chemical Reactions and Properties
1-Bromo-4-nitrosobenzene participates in various chemical reactions, demonstrating its reactivity and utility in organic chemistry. For instance, its radical anions show enhanced reactivity in ionic liquids, differing significantly from behavior in conventional solvents. This property is exploited for electrochemical applications and synthesis of novel compounds (S. Ernst et al., 2013).

Physical Properties Analysis
The physical properties of 1-bromo-4-nitrosobenzene derivatives, such as melting points and solubility, are influenced by molecular interactions, including hydrogen bonding and pi-pi stacking. These interactions significantly affect the compound's stability and phase behavior, critical for its application in material science and pharmaceuticals (I. Mossakowska & G. Wójcik, 2007).

Chemical Properties Analysis
The chemical properties of 1-bromo-4-nitrosobenzene, such as its reactivity towards nucleophiles, electrophiles, and its role in catalysis, are pivotal for its utilization in synthesis and chemical transformations. The compound's versatility is demonstrated through its involvement in various organic reactions, serving as a building block for more complex molecules and materials (M. Banwell et al., 2004).

Scientific Research Applications

Ultrasound-Assisted Preparation in Organic Synthesis

1-Bromo-4-nitrosobenzene is used in organic synthesis. Harikumar and Rajendran (2014) demonstrated its use in the preparation of 1-butoxy-4-nitrobenzene, enhanced by ultrasound irradiation. This method offers improved efficiency and can be applied in synthesizing nitro aromatic ethers (Harikumar & Rajendran, 2014).

Intermediate in Medicinal Chemistry

1-Bromo-4-nitrosobenzene serves as an intermediate in the synthesis of various medicinal compounds. Zhai Guang-xin (2006) noted its application in producing dofetilide, a medication for treating arrhythmia, highlighting its significance in pharmaceutical research (Zhai Guang-xin, 2006).

Enhancing Solar Cell Performance

In the field of renewable energy, 1-Bromo-4-nitrosobenzene has been used to improve the efficiency of polymer solar cells. Fu et al. (2015) found that adding this compound to the active layer of solar cells significantly enhanced their performance by improving the excitonic dissociation at the donor–acceptor interface (Fu et al., 2015).

Reactivity in Ionic Liquids

Ernst et al. (2013) explored the reactivity of the radical anion of 1-bromo-4-nitrosobenzene in ionic liquids, revealing unique behaviors compared to conventional solvents. This study contributes to the understanding of reaction mechanisms in alternative solvent systems (Ernst et al., 2013).

Catalysis and C-H Activation

The compound has been used in catalysis, particularly in C-H activation and C-N/N-N coupling processes. Wang and Li (2016) demonstrated its utility in synthesizing 1H-indazoles, showcasing its role in facilitating complex organic reactions (Wang & Li, 2016).

Safety And Hazards

This chemical is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .

Relevant Papers The paper titled “Changed reactivity of the 1-bromo-4-nitrobenzene radical anion in a room temperature ionic liquid” provides valuable insights into the reactivity of 1-Bromo-4-nitrosobenzene . Another relevant paper is “Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV … - IRJET” which provides spectroscopic analysis of the compound .

properties

IUPAC Name

1-bromo-4-nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c7-5-1-3-6(8-9)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBOFPCXLHRSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189781
Record name 1-Bromo-4-nitrosobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-nitrosobenzene

CAS RN

3623-23-2
Record name 1-Bromo-4-nitrosobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC404827
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404827
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-4-nitrosobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BROMO-4-NITROSOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTZ6JZ4L68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
C Shi, B Xu, X Fang, X Yu, H Jin… - Advanced Synthesis & …, 2021 - Wiley Online Library
… Electron-withdrawing substituents such as methyl 4- nitrosobenzoate, 1-chloro-4-nitrosobenzene, and 1-bromo-4-nitrosobenzene showed positive effects on this transformation; the …
Number of citations: 1 onlinelibrary.wiley.com
HN Hareesh, KU Minchitha, K Venkatesh, N Nagaraju… - RSC …, 2016 - pubs.rsc.org
… –O bond, and thereby formation of intermediate 1-bromo 4-nitrosobenzene (A), with the elimination of H 2 O molecule (iii) further, the 1-bromo 4-nitrosobenzene (A) is reduced with H 2 …
Number of citations: 16 pubs.rsc.org
G Castro-Falcón, N Millán-Aguiñaga… - ACS Chemical …, 2018 - ACS Publications
An optimized nitroso-based probe that facilitates the discovery of conjugated alkene-containing natural products in unprocessed extracts was developed. It chemoselectively reacts with …
Number of citations: 21 pubs.acs.org
C Kohlmeyer, M Klüppel, G Hilt - The Journal of Organic …, 2018 - ACS Publications
The electrophilic ipso-substitution of trimethylsilyl-substituted benzene derivatives into nitrosobenzene derivatives is reported. The optimization of the reaction conditions was performed …
Number of citations: 20 pubs.acs.org
A Purkait, CK Jana - Synthesis, 2019 - thieme-connect.com
… According to GP I: 1-bromo-4-nitrosobenzene[3h] (69 mg, 0.37 mmol), benzylamine (40 mg, 0.37 mmol), and AcOH (11 μL, 0.19 mmol) in DCM (3 mL) were refluxed for 18 h. Column …
Number of citations: 6 www.thieme-connect.com
Y Jung, JE Hong, JH Kwak, Y Park - The Journal of Organic …, 2021 - ACS Publications
A single-step approach is reported for the preparation of nitrones from benzyl halides and nitrosoarenes via pyridinium ylides, utilizing 4-dimethylaminopyridine (DMAP) catalyst and …
Number of citations: 8 pubs.acs.org
JY Kang - 2010 - core.ac.uk
… 1-Bromo-4nitrosobenzene was prepared by the known method.Styrene-2-d1, Styrene-3,3-d2, and Styrene-2,3,3-d3 were purchased from Aldrich. Deionized water was used for all …
Number of citations: 4 core.ac.uk
GA Molander, LN Cavalcanti - The Journal of organic chemistry, 2012 - ACS Publications
Organotrifluoroborates have emerged as an alternative to toxic and air- and moisture-sensitive organometallic species for the synthesis of functionalized aryl and heteroaryl compounds. …
Number of citations: 92 pubs.acs.org
F Kang, Y Lin, S Zhang, Z Tan, X Wang… - … Applied Materials & …, 2023 - ACS Publications
… molecules never show any evidence for the existence of free radicals, (45,46) in addition to smooth feature of the EPR spectrum in the comparing molecule 1-bromo-4-nitrosobenzene …
Number of citations: 3 pubs.acs.org
IF Fernández, M Kickstein, WD Fessner - Advanced Synthesis and …, 2023 - Elsevier
… 1‐Bromo‐4‐nitrosobenzene (1 b) was employed as acceptor because of its lower volatility yet similar reactivity in comparison to nitrosobenzene (1 a). The TK gst L382 N/D470S variant …
Number of citations: 0 www.sciencedirect.com

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